Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline, often from commercially available starting materials like 3,4-dimethoxyaniline. []
Step 2: Reaction of 4-chloro-6,7-dimethoxyquinoline with hydroquinone in the presence of a base like potassium carbonate, under heating. This SNAr reaction leads to the formation of the desired ether linkage. [, ]
Technical Details:
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 130°C). []
Yield: Optimized reaction conditions can provide a yield of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol exceeding 80%. []
Chemical Reactions Analysis
Alkylation: This reaction introduces an alkyl group to the phenolic oxygen, forming an ether. This modification can alter the molecule's lipophilicity and binding properties. []
Acylation: Introducing an acyl group (RCO-) forms an ester. This reaction is frequently used to couple the scaffold with diverse carboxylic acids, yielding amide derivatives with varying pharmacological activities. [, , , , ]
Urea Formation: Reacting with isocyanates can form urea derivatives. These derivatives are frequently explored for their potential as kinase inhibitors. []
Mechanism of Action
Competitive Inhibition: The molecule competes with the natural substrate for binding to the enzyme's active site, thus blocking its activity. []
Mixed Inhibition: The molecule exhibits a combination of competitive and non-competitive inhibition mechanisms. []
Applications
c-KIT Kinase: Derivatives of this compound exhibit potent inhibitory activity against both wild-type and mutated forms of c-KIT kinase, a therapeutic target for gastrointestinal stromal tumors (GISTs). [, ] Notably, these inhibitors show efficacy even against the T670I gatekeeper mutant, which confers resistance to other c-KIT inhibitors like imatinib. []
VEGFR-2 Kinase: Derivatives have demonstrated significant inhibition of VEGFR-2 kinase, a key player in angiogenesis (blood vessel formation), making them potential candidates for treating cancer and other diseases characterized by aberrant angiogenesis. [, ]
BRAF Kinase: This compound serves as a starting point for developing inhibitors targeting the BRAF V600E mutant, a common oncogenic driver in various cancers, including melanoma. []
Future Directions
Development of more selective kinase inhibitors: While existing derivatives show promise, enhancing selectivity for specific kinases over others could improve therapeutic efficacy and reduce off-target effects. []
Optimization of pharmacokinetic properties: Research could focus on improving drug-like characteristics like absorption, distribution, metabolism, and excretion (ADME) of the derivatives to enhance their bioavailability and in vivo efficacy. [, ]
Compound Description: Cabozantinib is a known inhibitor of MET and vascular endothelial growth factor receptor (VEGFR-2), approved for treating various carcinomas, including medullary thyroid and renal cancers. [] Recent studies suggest its potential effectiveness against osteosarcoma. []
Relevance: This compound shares the core structure of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, with the addition of an N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide substituent on the phenol group. []
Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor designed to combat drug-acquired mutations like cKIT T670I, which often lead to drug resistance. [] This compound exhibits strong antiproliferative effects against GIST cancer cell lines, inhibits c-KIT mediated signaling pathways, and induces apoptosis. []
Relevance: While structurally similar to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, CHMFL-KIT-8140 possesses a quinoline moiety connected at the 3-position instead of the 4-position and features a complex substituent attached to the phenol group. []
Compound Description: CHMFL-KIT-64 is a novel c-KIT kinase inhibitor developed from CHMFL-KIT-8140. [] It demonstrates potent activity against both wild-type c-KIT and a broad spectrum of drug-resistant mutants, including the challenging T670I mutation. [] Notably, CHMFL-KIT-64 exhibits improved bioavailability compared to its predecessor. []
Relevance: This compound retains the core structure of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol and features a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide group attached to the phenol. [] This structural similarity contributes to its potent inhibition of c-KIT kinase. []
Compound Description: CEP-32496 acts as a potent and orally efficacious inhibitor of BRAF(V600E), a mutated protein kinase frequently implicated in uncontrolled cellular growth and tumor development. [] This compound displays high potency against BRAF(V600E)-dependent cell lines and demonstrates selective cytotoxicity for tumor cells harboring the BRAF(V600E) mutation over those with wild-type BRAF. []
Relevance: CEP-32496 bears a close structural resemblance to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, with the key distinction being the replacement of the quinoline core with a 6,7-dimethoxyquinazoline moiety. [] This modification likely contributes to its specific inhibitory activity against BRAF(V600E). []
Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It exhibits a distinct core structure, (R)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, shared with compound 2 in the same study. []
Relevance: While not directly analogous to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, this compound falls under the broader category of heterocyclic compounds with potential medicinal properties, similar to the target compound. []
Compound Description: This compound is another potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It shares the core structure, (R)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, with compound 1 in the same study. []
Relevance: Similar to compound 1, although not a direct structural analog of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, this compound belongs to the same broad class of heterocyclic compounds known for their potential pharmaceutical applications, aligning it with the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.